2',3'-di-O-acetyluridine

Description

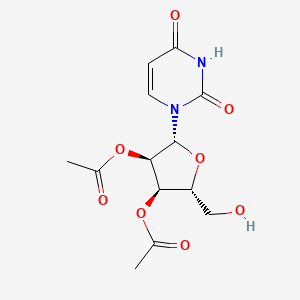

2',3'-di-O-acetyluridine is a chemically modified form of uridine (B1682114), one of the four fundamental components of ribonucleic acid (RNA). As such, it belongs to the class of compounds known as uridine derivatives and is also considered a nucleoside analog. Nucleosides are organic molecules that consist of a nucleobase (in this case, uracil) attached to a sugar molecule (ribose for uridine). beilstein-journals.org

The defining feature of this compound is the presence of two acetyl groups attached to the 2' and 3' hydroxyl (-OH) positions of the ribose sugar. cymitquimica.com This acetylation makes it a "protected nucleoside." cymitquimica.combiocat.com In organic synthesis, protecting groups are intentionally added to a molecule to block reactive sites, allowing chemical reactions to be selectively performed elsewhere on the molecule. In the case of this compound, the acetyl groups "protect" the 2'- and 3'-hydroxyls, leaving the 5'-hydroxyl group available for modification. biocat.com This structural alteration also increases the compound's lipophilicity (its ability to dissolve in fats and lipids) compared to natural uridine. cymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 29108-90-5 | biocat.compharmaffiliates.compannacean.com |

| Molecular Formula | C13H16N2O8 | biocat.compharmaffiliates.com |

| Molecular Weight | 328.27 g/mol | biocat.compannacean.com |

| Appearance | White or off-white solid | cymitquimica.compannacean.com |

| Solubility | Soluble in DMSO and methanol | pannacean.com |

The primary significance of this compound lies in its role as a synthetic intermediate. cymitquimica.com The protection of the 2' and 3' positions is a critical step in the multi-stage synthesis of more complex nucleoside derivatives. For instance, a study focused on creating a new series of pyrimidine (B1678525) nucleosides first protected uridine at the 5' position and then used acylation to add groups to the 2' and 3' positions, demonstrating the importance of sequential protection and modification in this area of chemistry. pensoft.net

By using this compound, chemists can selectively introduce various functional groups or other molecules at the 5' position of the ribose sugar without the risk of unwanted side reactions at the 2' and 3' positions. Once the desired modification at the 5' position is complete, the acetyl protecting groups can be easily removed to yield the final, modified nucleoside analog.

This synthetic utility makes this compound a valuable tool in drug discovery and development. chemimpex.com The creation of novel nucleoside analogs is a major focus of research for antiviral and anticancer agents. ontosight.ai While one source suggests that derivatives like this compound have potential in treating neurological and liver diseases, its main application remains as a precursor in the synthesis of these targeted therapeutics. Some purine (B94841) nucleoside analogs, for example, are known to have broad antitumor activity by inhibiting DNA synthesis. medchemexpress.com Although uridine is a pyrimidine, not a purine, the principle of modifying nucleosides to create pharmaceutically active compounds is a shared and central goal in medicinal chemistry.

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H16N2O8 |

|---|---|

Poids moléculaire |

328.27 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)/t8-,10-,11-,12-/m1/s1 |

Clé InChI |

BUHMZKLSFGZBHP-HJQYOEGKSA-N |

SMILES isomérique |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=CC(=O)NC2=O)CO |

SMILES canonique |

CC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO |

Origine du produit |

United States |

Synthetic Methodologies for 2 ,3 Di O Acetyluridine and Analogues

Direct Acylation Strategies for 2',3'-di-O-acetyluridine

Direct acylation of uridine (B1682114) involves treating the nucleoside with an acylating agent, typically in the presence of a base. However, this approach often leads to a mixture of products due to the similar reactivity of the hydroxyl groups. The primary hydroxyl group at the 5' position is generally the most reactive, followed by the secondary hydroxyls at the 2' and 3' positions.

In a typical direct acetylation of uridine using acetic anhydride (B1165640), a mixture of mono-, di-, and tri-acetylated products can be formed. synthose.comnih.govgoogle.com The distribution of these products is highly dependent on the reaction conditions, including the stoichiometry of the reagents, the solvent, the temperature, and the catalyst used. For instance, using an excess of acetic anhydride can lead to the formation of 2',3',5'-tri-O-acetyluridine. nih.govchemicalbook.com To favor the formation of the 2',3'-di-O-acetylated product, the 5'-hydroxyl group can be selectively protected with a bulky group, such as a triphenylmethyl (trityl) group, prior to acylation. researchgate.net This protecting group can then be removed under specific conditions to yield the desired this compound.

Regioselective Synthesis of 2',3'-Di-O-acylated Uridine Derivatives

To overcome the lack of selectivity in direct acylation, various regioselective methods have been developed to specifically target the 2' and 3' hydroxyl groups. These methods often employ activating agents or specific reaction conditions to differentiate between the hydroxyl groups.

Dibutyltin (B87310) Oxide-Mediated Acylations

A widely used and effective method for the regioselective acylation of nucleosides is the dibutyltin oxide-mediated approach. researchgate.net This method involves the initial reaction of uridine with dibutyltin oxide to form a stannylene acetal (B89532) intermediate. This intermediate preferentially forms between the cis-diol system of the 2' and 3' hydroxyl groups of the ribose ring. The formation of this tin complex activates the 2' and 3' hydroxyls, directing subsequent acylation to these positions.

The general procedure involves refluxing uridine with dibutyltin oxide in a suitable solvent, such as methanol, followed by the addition of the acylating agent (e.g., acetyl chloride or acetic anhydride). This method has been successfully employed for the synthesis of various 2',3'-di-O-acyl uridine derivatives with high yields. researchgate.netresearchgate.net The regioselectivity of this method is a significant advantage, minimizing the formation of unwanted side products and simplifying purification. Interestingly, dibutyltin oxide can also be used for the mild and selective cleavage of O-acetyl groups, highlighting its versatility in nucleoside chemistry. nih.gov

Table 1: Comparison of Synthetic Methodologies for Acylated Uridine

| Method | Reagents | Selectivity | Key Features |

| Direct Acylation | Acetic Anhydride, Pyridine | Low; mixture of 2', 3', 5'- and di/tri-acylated products. researchgate.netresearchgate.net | Simple procedure but often requires chromatographic separation. |

| Protected Direct Acylation | 1. Trityl Chloride, Pyridine2. Acetic Anhydride3. Detritylation | High for 2',3'-di-O-acylation. researchgate.net | Multi-step process involving protection and deprotection. |

| Dibutyltin Oxide-Mediated Acylation | Dibutyltin Oxide, Acyl Halide | High for 2',3'-positions. researchgate.netresearchgate.net | Forms a stannylene acetal intermediate, activating the 2',3'-hydroxyls. |

Targeted Derivatization at 2',3'-Positions

Beyond the dibutyltin oxide method, other strategies for the targeted derivatization of the 2' and 3' positions have been explored. These often involve enzymatic or other catalyst-based systems that can distinguish between the different hydroxyl groups of the ribose sugar. While less common for the specific synthesis of this compound, these methods are crucial for creating a broader range of uridine derivatives with diverse functionalities. nih.gov The development of such targeted approaches continues to be an active area of research, aiming for even greater control and efficiency in the synthesis of modified nucleosides.

Incorporation into Oligonucleotide and Nucleic Acid Constructs

This compound serves as a valuable building block in the chemical synthesis of oligonucleotides and other nucleic acid constructs. The acetyl groups act as protecting groups for the 2' and 3' hydroxyls, preventing unwanted side reactions during the automated solid-phase synthesis of RNA.

For incorporation into an oligonucleotide chain, the this compound is typically first converted into a phosphoramidite (B1245037) derivative. This involves reacting the 5'-hydroxyl group with a phosphitylating agent. The resulting this compound phosphoramidite can then be used in standard oligonucleotide synthesizers. After the desired oligonucleotide sequence is assembled, the acetyl protecting groups are removed during the final deprotection step, typically using basic conditions, to yield the native RNA strand. beilstein-journals.orgnih.gov This strategy allows for the precise and efficient synthesis of RNA molecules with defined sequences for various research and therapeutic applications.

Molecular and Cellular Investigations of 2 ,3 Di O Acetyluridine

Role in Nucleoside Metabolism and Cellular Signaling Pathways

While 2',3'-di-O-acetyluridine is primarily recognized for its utility in chemical synthesis, its acetylated structure raises pertinent questions regarding its potential interactions within cellular metabolic and signaling pathways. The acetyl groups render the molecule more lipophilic than its parent nucleoside, uridine (B1682114), which could influence its transport across cellular membranes.

Once inside the cell, it is conceivable that cellular esterases could hydrolyze the acetyl groups, releasing uridine. This process would make this compound a potential prodrug of uridine, which plays a central role in pyrimidine (B1678525) metabolism. Uridine is salvaged and phosphorylated by uridine-cytidine kinases to form uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides essential for RNA synthesis and various cellular processes. The controlled intracellular release of uridine from this compound could, in theory, be harnessed to study the dynamics of these pathways. However, specific studies detailing the metabolic fate and signaling roles of this compound within cells are not yet prevalent in the scientific literature.

Applications in Nucleic Acid Structure and Function Studies

The primary and most well-documented application of this compound lies in its role as a versatile building block for the synthesis of modified nucleic acids. The temporary nature of the acetyl protecting groups allows for the regioselective modification of the uridine molecule, facilitating the creation of novel RNA analogues and probes to dissect the intricate relationship between nucleic acid structure and function.

Modified Nucleotide and RNA Analog Synthesis

The synthesis of RNA oligonucleotides with specific modifications is crucial for understanding their biological roles. This compound serves as a valuable starting material in this context. The acetyl groups at the 2' and 3' positions of the ribose sugar prevent these hydroxyl groups from participating in unwanted side reactions during the chemical synthesis of RNA chains. This protection allows for the specific modification of other parts of the uridine molecule, such as the 5' position or the uracil (B121893) base.

A key application is in the solid-phase synthesis of partially 2'/3'-O-acetylated RNA oligonucleotides. Research has demonstrated that the presence of a 2'-O-acetyl group can influence the stability of RNA duplex structures. Studies have shown a decrease in the melting temperature (Tm) of RNA duplexes for each incorporated 2'-O-acetyl group, indicating a destabilizing effect on the double helix. This property can be exploited to create RNA molecules with tailored stabilities for various research applications.

Furthermore, the synthesis of various 2',3'-di-O-acyl uridine derivatives has been reported, highlighting the versatility of this protected nucleoside in generating a diverse library of modified building blocks for RNA synthesis.

| Modification | Change in Melting Temperature (Tm) per Modification |

|---|---|

| 2'-O-acetyl | ~ -3.1 °C |

Development of Fluorescent Nucleoside Probes

Fluorescently labeled nucleosides are indispensable tools for visualizing and quantifying nucleic acids in real-time within cellular environments. While direct evidence of this compound being the final fluorescent probe is scarce, its role as a protected intermediate in the synthesis of such probes is highly plausible.

The general strategy for creating fluorescent nucleoside probes often involves the chemical modification of a nucleoside with a fluorophore. The protected nature of this compound allows for the specific introduction of reactive groups at other positions of the uridine molecule. These reactive groups can then be conjugated with a fluorescent dye. After the successful attachment of the fluorophore, the acetyl protecting groups at the 2' and 3' positions can be removed to yield the final, functional fluorescent nucleoside analog. This approach ensures that the fluorescent label is positioned precisely within the nucleoside without interfering with the essential ribose hydroxyl groups.

Enzymatic Interactions and Biocatalytic Transformations

The interaction of this compound with cellular enzymes is a critical aspect of its potential biological activity and utility as a research tool. The acetyl esters at the 2' and 3' positions are potential substrates for a variety of cellular esterases.

The enzymatic removal of these acetyl groups, or deacetylation, would liberate uridine. This process is analogous to the action of some prodrugs that are activated within the cell by enzymatic cleavage. Studies on other acetylated sugar molecules have shown that enzymes can exhibit regioselectivity in their deacetylation activity. For instance, certain esterases have been observed to preferentially remove acetyl groups at specific positions on a sugar ring. It is conceivable that similar enzymatic selectivity could apply to this compound, leading to the formation of either 2'-O-acetyluridine or 3'-O-acetyluridine as intermediates before complete deacetylation to uridine.

Furthermore, for this compound to be incorporated into newly synthesized RNA, the resulting uridine would need to be phosphorylated by nucleoside kinases. The efficiency of this phosphorylation step would be a key determinant of its efficacy as a metabolic label. While the direct interaction of this compound with specific kinases has not been extensively studied, the general substrate specificity of uridine-cytidine kinases for uridine is well-established.

Mechanistic Insights into the Biological Activities of 2 ,3 Di O Acetyluridine Derivatives

Research on Antimicrobial and Antiproliferative Activities

Derivatives of uridine (B1682114) featuring acyl substitutions have been the subject of numerous studies to evaluate their potential as antimicrobial and antiproliferative agents. These investigations have revealed that altering the chemical structure of uridine can lead to compounds with significant biological effects.

Antimicrobial Activity

The introduction of acyl groups to the uridine scaffold has been shown to impart notable antimicrobial properties. A study on a series of synthesized uridine derivatives demonstrated that these compounds were generally more effective against fungal pathogens than bacterial strains. nih.gov For instance, certain 2',3'-di-O-acyl derivatives have been shown to exhibit significant inhibitory activity against various microorganisms.

In one study, several 2',3'-di-O-acyl-5'-O-palmitoyluridine derivatives were synthesized and tested against a panel of bacteria and fungi. nih.gov The results, as summarized in the table below, highlight the varying degrees of antimicrobial efficacy based on the nature of the acyl groups at the 2' and 3' positions. For example, the 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine derivative showed notable antifungal activity. nih.gov

Interactive Data Table: Antimicrobial Activity of Uridine Derivatives

| Compound | Test Organism | Inhibition Zone (mm) / Mycelial Growth Inhibition (%) |

| 2′,3′-di-oxo-(4-t-butylbenzoyl)-5′-oxo-palmitoyluridine (7) | Aspergillus niger | 66 ± 0.41% |

| 2′,3′-di-oxo-(4-t-butylbenzoyl)-5′-oxo-palmitoyluridine (7) | Aspergillus flavus | Comparable to control |

| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine (6) | Aspergillus niger | 72 ± 0.95% |

| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine (6) | Aspergillus flavus | Comparable to control |

| 2′,3′-di-oxo-myristoyl-5′-oxo-palmitoyluridine (4) | Bacillus subtilis | 17 ± 0.20 mm |

| 2′,3′-di-oxo-myristoyl-5′-oxo-palmitoyluridine (4) | Bacillus cereus | 15 ± 0.50 mm |

| 2′,3′-di-oxo-myristoyl-5′-oxo-palmitoyluridine (4) | Salmonella typhi | 18 ± 0.75 mm |

Data sourced from a study on synthesized uridine derivatives. nih.gov

Another study involving the synthesis of 2',3'-di-O-acyl analogs from 5'-O-(triphenylmethyl)uridine also reported moderate to good antibacterial and antifungal activity. pensoft.net Specifically, compounds with certain acyl substitutions were identified as having noteworthy antimicrobial properties. pensoft.net

Antiproliferative Activity

In addition to their antimicrobial effects, acylated uridine derivatives have been investigated for their potential to inhibit the growth of cancer cells. Nucleoside analogs are a well-established class of anticancer drugs, and modifications to the uridine structure are a promising avenue for the development of new chemotherapeutic agents. nih.govnih.gov

Research has shown that specific 2',3'-di-O-acyluridine derivatives can exhibit significant antiproliferative activity. For instance, 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine (compound 6) was found to have promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells. nih.govnih.gov In a different study, another uridine derivative, compound 9, was tested against EAC cells and showed an IC50 value of 1956.25 µg/ml, indicating a rather high concentration was needed for 50% inhibition. pensoft.net

The antiproliferative efficacy is often dependent on the specific cancer cell line being tested and the nature of the acyl substituents on the uridine molecule. The table below presents IC50 values for selected derivatives against different cancer cell lines, illustrating the structure-dependent nature of their activity.

Interactive Data Table: Antiproliferative Activity of Uridine Derivatives

| Compound | Cell Line | IC50 Value |

| Compound 9 (a 2',3'-di-O-acyluridine derivative) | Ehrlich's ascites carcinoma (EAC) | 1956.25 µg/ml |

Data sourced from a study on the synthesis and evaluation of new pyrimidine (B1678525) nucleoside derivatives. pensoft.net

Molecular Docking and Binding Affinity Analyses

To elucidate the mechanisms through which 2',3'-di-O-acetyluridine derivatives exert their biological effects, computational methods such as molecular docking have been employed. These in silico techniques provide valuable insights into the potential binding modes and affinities of these compounds with various biological targets, such as enzymes and receptors.

Molecular docking studies have been performed on a range of acylated uridine derivatives to predict their interactions with the active sites of microbial enzymes. For example, the docking of uridine derivatives against lanosterol (B1674476) 14α-demethylase (CYP51A1), a key enzyme in fungal ergosterol (B1671047) biosynthesis, has been investigated. researchgate.net One such study revealed that 5'-O-N-acetylsulfanilyl-2´,3´-di-O-lauroyluridine (compound 7) exhibited a high docking score of -13.108 kcal/mol against this fungal target. bibliomed.orgresearchgate.net This strong predicted binding affinity suggests a plausible mechanism for the observed antifungal activity.

In another study, the binding affinities of uridine derivatives were evaluated against bacterial targets. Molecular docking against Escherichia coli (PDB: 1RXF) and Salmonella typhi (PDB: 3000) revealed significant binding affinities for some derivatives, supporting the in vitro antibacterial findings. nih.govnih.gov The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of the target protein. For instance, 5´-O-N-acetylsulfanilyl-2´,3´-di-O-(2,6-dichlorobenzoyl)uridine (compound 14) was predicted to form four conventional hydrogen bonds with amino acid residues in the active site of sterol 14α-demethylase. bibliomed.org

The table below summarizes the binding affinities of selected uridine derivatives against different protein targets, as determined by molecular docking studies.

Interactive Data Table: Molecular Docking and Binding Affinities of Uridine Derivatives

| Compound | Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

| 5'-O-N-acetylsulfanilyl-2´,3´-di-O-lauroyluridine (7) | Sterol 14α-demethylase | -13.108 |

| Uridine (parent compound) | Sterol 14α-demethylase | -6.749 |

| Uridine derivative 14 | 3C-like protease protein (4YOI) | -7.3 |

| Uridine derivative 9 | 3C-like protease protein (4YOI) | -6.7 |

| Uridine derivative 7 | 3C-like protease protein (4YOI) | -6.5 |

| Uridine (1) | 3C-like protease protein (4YOI) | -6.4 |

Data compiled from molecular docking studies on uridine derivatives. bibliomed.orgresearchgate.netresearchgate.net

These computational analyses are instrumental in identifying potential molecular targets and guiding the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR analyses have provided valuable insights into the features that enhance their antimicrobial and antiproliferative properties.

The nature of the acyl groups at the 2' and 3' positions of the uridine ribose moiety plays a significant role in determining the biological activity. It has been observed that the presence and type of these acyl chains can dramatically affect the compound's efficacy. For instance, a SAR investigation indicated that acyl chains such as lauroyl (CH3(CH2)10CO-) and myristoyl (CH3(CH2)12CO-) were associated with enhanced antibacterial and antifungal activity. nih.govresearchgate.net The lipophilicity conferred by these long aliphatic chains is thought to facilitate the interaction of the molecules with the lipid components of bacterial cell membranes, potentially leading to increased membrane permeability and subsequent cell death. nih.gov

In contrast to the parent uridine molecule, which is generally inactive, its acylated derivatives often show significant biological effects. nih.gov The modification of the uridine skeleton is therefore a key determinant of its activity. For example, the introduction of myristoyl groups was found to be more effective against most tested bacteria compared to the parent uridine. nih.gov

Furthermore, the type of acyl group, whether aliphatic or aromatic, influences the spectrum of activity. For example, derivatives containing aromatic acyl groups like cinnamoyl have demonstrated potent antifungal activity. nih.gov The electronic and steric properties of these substituents are critical for their interaction with biological targets.

The following points summarize key SAR findings for acylated uridine derivatives:

Acyl Chain Length: Longer aliphatic acyl chains at the 2' and 3' positions, such as lauroyl and myristoyl, tend to increase antimicrobial activity. nih.govresearchgate.net

Aromatic vs. Aliphatic Acyl Groups: Both aromatic and aliphatic acyl groups can confer significant biological activity, with the specific type of group influencing the spectrum of activity (e.g., cinnamoyl for antifungal effects). nih.gov

Substitution at the 5' Position: Modifications at the 5'-hydroxyl group, in combination with 2',3'-di-O-acylation, can further modulate the biological profile of the uridine derivatives. nih.gov

Core Structure: The uridine scaffold itself is essential, but its biological activity is unlocked and modulated by the specific acyl substitutions. nih.gov

These SAR studies provide a framework for the rational design of novel and more effective uridine-based therapeutic agents by optimizing the nature and position of the acyl substituents.

Advanced Analytical and Computational Approaches in 2 ,3 Di O Acetyluridine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the initial identification and detailed structural elucidation of 2',3'-di-O-acetyluridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the chemical structure of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity of atoms and the stereochemistry of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the uracil (B121893) base, the ribose sugar moiety, and the acetyl groups. The anomeric proton (H-1') of the ribose ring typically appears as a doublet at a characteristic downfield chemical shift. The coupling constant of this signal provides information about the β-configuration of the glycosidic bond. The protons on the acetylated carbons (H-2' and H-3') would also exhibit specific chemical shifts and coupling patterns, confirming the positions of the acetyl groups. The protons of the two acetyl groups would likely appear as sharp singlets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each carbon atom in the molecule, including those in the uracil base, the ribose ring, and the acetyl groups, would give rise to a distinct resonance. The chemical shifts of the C-2' and C-3' carbons would be significantly affected by the presence of the acetyl groups compared to unsubstituted uridine (B1682114).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | ~5.8 | C-5: ~102 |

| H-6 | ~7.7 | C-6: ~141 |

| H-1' | ~5.9 | C-1': ~90 |

| H-2' | ~5.3 | C-2': ~73 |

| H-3' | ~5.2 | C-3': ~70 |

| H-4' | ~4.3 | C-4': ~84 |

| H-5'a, H-5'b | ~3.8, ~3.7 | C-5': ~61 |

| CH₃ (2'-OAc) | ~2.1 | CH₃ (2'-OAc): ~21 |

| C=O (2'-OAc) | - | C=O (2'-OAc): ~170 |

| CH₃ (3'-OAc) | ~2.1 | CH₃ (3'-OAc): ~21 |

| C=O (3'-OAc) | - | C=O (3'-OAc): ~170 |

| C-2 | - | C-2: ~151 |

| C-4 | - | C-4: ~163 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the uracil ring and the ester functionalities of the acetyl groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of N-H stretching vibrations in the uracil ring. Strong, sharp peaks around 1740 cm⁻¹ would be indicative of the C=O stretching of the acetyl ester groups, while the carbonyl stretching vibrations of the uracil ring would appear around 1680 cm⁻¹.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the mass spectrum of the related compound 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine shows characteristic fragmentation patterns that can be informative. massbank.eumassbank.eu A likely fragmentation pathway for this compound would involve the loss of the acetyl groups and cleavage of the glycosidic bond, resulting in fragment ions corresponding to the uracil base and the acetylated ribose sugar.

Table 2: Expected Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (uracil) |

| ~1740 | C=O stretching (acetyl esters) |

| ~1680 | C=O stretching (uracil) |

| ~1240 | C-O stretching (acetyl esters) |

X-ray Crystallographic Analysis of Conformational Aspects

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its crystalline state. wikipedia.org A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular conformation.

Table 3: Key Conformational Parameters from a Hypothetical X-ray Crystal Structure of this compound

| Parameter | Description | Expected Value/Range |

| Glycosidic Torsion Angle (χ) | Defines the orientation of the base relative to the sugar | Typically in the anti conformation for pyrimidine (B1678525) nucleosides |

| Ribose Pucker | Describes the 3D shape of the furanose ring | C2'-endo or C3'-endo are most common |

| Acetyl Group Orientation | Conformation of the ester linkages | Influenced by steric and electronic factors |

In Silico Modeling and Predictive Studies (e.g., DFT, Molecular Dynamics)

Computational chemistry offers powerful tools to complement experimental data and to predict the properties and behavior of this compound.

Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry of this compound in the gas phase or in solution. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. DFT can also be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are important for understanding the molecule's reactivity and intermolecular interactions.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent environment, typically water. MD simulations track the movements of all atoms in the system over time, allowing for the exploration of different conformational states and the analysis of the flexibility of the molecule. For example, an MD simulation could reveal how the ribose ring pucker changes over time or how the acetyl groups rotate. This dynamic information is crucial for understanding how the molecule might bind to a receptor or enzyme active site.

Future Directions and Emerging Research Avenues for 2 ,3 Di O Acetyluridine

Design and Development of Next-Generation Uridine (B1682114) Analogs

The foundation of future research into 2',3'-di-O-acetyluridine lies in the rational design and synthesis of novel analogs with enhanced biological activity and specificity. Building upon the existing di-acetylated scaffold, medicinal chemists can explore a multitude of modifications to unlock new therapeutic potential.

A key area of exploration will be the synthesis of derivatives with diverse acyl groups at the 2' and 3' positions. While the current focus is on acetyl groups, the introduction of other aliphatic and aromatic acyl chains could significantly impact the compound's properties. For instance, a study on various acylated uridine derivatives demonstrated that modifying the acyl chains can modulate antimicrobial and anticancer activities. nih.govnih.gov This suggests that a systematic investigation into different ester functionalities on the 2',3'-di-O-acyluridine core could yield compounds with fine-tuned biological effects.

Furthermore, the 5' position of the ribose and the uracil (B121893) base itself present opportunities for modification. The free hydroxyl group at the 5' position of this compound is a prime site for the attachment of various functional groups, including phosphates, phosphonates, or other moieties designed to improve cellular uptake, target specific enzymes, or serve as prodrugs. nih.govresearchgate.net Modifications to the uracil base, such as alkylation, halogenation, or the introduction of other heterocyclic systems, could also lead to analogs with novel biological activities.

The following table outlines potential next-generation uridine analogs based on the this compound scaffold:

| Modification Site | Potential Modifications | Rationale |

| 2' and 3' positions | Substitution of acetyl groups with longer chain aliphatic or aromatic acyl groups. | To modulate lipophilicity, membrane permeability, and interaction with biological targets. nih.govnih.gov |

| 5' position | Phosphorylation, phosphonamidation, or conjugation to targeting moieties. | To create prodrugs, enhance cellular uptake, and direct the analog to specific tissues or cells. nih.govresearchgate.net |

| Uracil Base | Alkylation, halogenation, or substitution with other heterocyclic rings. | To alter base pairing properties and interaction with nucleic acid processing enzymes. |

The synthesis of these next-generation analogs will require sophisticated chemical strategies, including regioselective synthesis and purification techniques. The resulting library of compounds can then be screened for a wide range of biological activities, from antiviral and anticancer effects to their potential as modulators of cellular signaling pathways.

Strategic Utilization of Acetylation for Enhanced Research Utility

The presence of acetyl groups at the 2' and 3' positions of this compound is not merely a synthetic convenience but a strategic feature that can be exploited for enhanced research utility. These acetyl groups can serve as prodrug moieties, protecting the hydroxyl groups from degradation and increasing the compound's lipophilicity, which can improve its ability to cross cell membranes. nih.govresearchgate.net

One of the key future directions is the exploration of this compound as a precursor for the intracellular delivery of uridine or its analogs. Once inside the cell, the acetyl groups can be cleaved by cellular esterases, releasing the active nucleoside. This prodrug strategy could be particularly valuable for overcoming the poor bioavailability of some polar nucleoside analogs. nih.govresearchgate.net

Furthermore, the selective acetylation at the 2' and 3' positions leaves the 5'-hydroxyl group available for further modifications, a critical feature for the synthesis of complex nucleoside-based probes and therapeutics. This allows for the attachment of fluorescent tags, biotin (B1667282) labels, or other reporter molecules, enabling the use of these analogs in a variety of biochemical and cell-based assays to study cellular processes.

The strategic importance of acetylation in nucleoside analog research is summarized in the table below:

| Strategic Aspect of Acetylation | Application | Potential Benefit |

| Prodrug Moiety | Intracellular delivery of uridine or its analogs. | Improved bioavailability and cellular uptake of polar nucleosides. nih.govresearchgate.net |

| Increased Lipophilicity | Enhanced membrane permeability. | Better access to intracellular targets. |

| Selective Protection | Availability of the 5'-hydroxyl for further modification. | Facilitates the synthesis of labeled probes and complex drug conjugates. |

Future research should focus on quantifying the rate of intracellular esterase-mediated deacetylation of this compound and its analogs to better understand their prodrug potential. Moreover, the development of esterase-resistant analogs could lead to compounds with prolonged intracellular half-lives and sustained biological effects.

Innovation in High-Throughput and Mechanistic Assay Development

To fully explore the therapeutic potential of this compound and its next-generation analogs, the development of innovative high-throughput screening (HTS) and mechanistic assays is crucial. These assays will be essential for rapidly evaluating large libraries of compounds and for elucidating their mechanisms of action.

The availability of nucleoside analog libraries from various suppliers provides a valuable resource for initial screening campaigns. selleckchem.comupenn.edu These libraries can be screened against a wide range of biological targets, including viral polymerases, cancer cell lines, and key enzymes involved in cellular metabolism. High-throughput screening platforms can be employed to assess the effects of these compounds on cell viability, proliferation, and other cellular phenotypes. nih.govnih.gov

Beyond initial screening, the development of more sophisticated mechanistic assays will be necessary to understand how these compounds exert their biological effects. This could include:

Enzyme Inhibition Assays: To determine if the analogs or their deacetylated metabolites inhibit specific enzymes involved in nucleoside metabolism or nucleic acid synthesis.

Cell-Based Reporter Assays: To monitor the effects of the compounds on specific cellular signaling pathways.

Metabolomic and Proteomic Analyses: To gain a comprehensive understanding of the cellular changes induced by treatment with the analogs.

The following table highlights key areas for innovation in assay development for this compound and its derivatives:

| Assay Type | Objective | Technological Innovation |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of analogs for biological activity. | Miniaturization, automation, and the use of cell-based phenotypic screens. nih.govnih.gov |

| Mechanistic Assays | Elucidate the specific molecular targets and pathways affected by the compounds. | Development of novel reporter gene assays and advanced mass spectrometry-based techniques. |

| Prodrug Activation Assays | Quantify the intracellular conversion of the acetylated prodrug to the active nucleoside. | Development of sensitive analytical methods to detect and quantify the parent compound and its metabolites within cells. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.